3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride
CAS No.: 1955515-25-9
Cat. No.: VC2608772
Molecular Formula: C9H8Cl3F2NO2
Molecular Weight: 306.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955515-25-9 |
|---|---|
| Molecular Formula | C9H8Cl3F2NO2 |
| Molecular Weight | 306.5 g/mol |
| IUPAC Name | 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H7Cl2F2NO2.ClH/c10-5-1-4(2-6(11)3-5)7(14)9(12,13)8(15)16;/h1-3,7H,14H2,(H,15,16);1H |
| Standard InChI Key | OFIJNWQTHUCLIH-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₉H₈Cl₃F₂NO₂, with a molecular weight of 306.5 g/mol. Its IUPAC name, 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride, reflects three critical structural elements:
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A 3,5-dichlorophenyl ring providing hydrophobic and electron-withdrawing properties.
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A 2,2-difluoropropanoic acid moiety enhancing metabolic stability and lipophilicity.
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An amino group and hydrochloride salt improving solubility and crystallinity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈Cl₃F₂NO₂ | |
| Molecular Weight | 306.5 g/mol | |
| InChI | Not publicly available | – |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl |
The hydrochloride salt form stabilizes the compound for industrial handling, while fluorine atoms enhance membrane permeability and target binding.
Synthesis and Production
Industrial Synthesis Pathways
The synthesis begins with 3,5-dichlorobenzene and difluoropropanoic acid derivatives under controlled conditions. Key steps include:
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Friedel-Crafts alkylation to attach the dichlorophenyl group to the propanoic acid backbone.
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Amination via nucleophilic substitution or reductive amination.
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Hydrochloride salt formation through acid-base reaction with HCl.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | AlCl₃ catalyst, 80–100°C, anhydrous DCM | Phenyl group incorporation |
| Amination | NH₃/MeOH, Pd/C, H₂ (50 psi) | Introduction of amino group |
| Salt Formation | HCl (gaseous), ethanol solvent | Stabilization and purification |
Industrial production employs continuous flow reactors to optimize yield and purity, with in-line analytics ensuring batch consistency. Purification typically involves recrystallization from ethanol-water mixtures, achieving >95% purity.
Mechanism of Action
4-HPPD Inhibition and Herbicidal Activity
As a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), this compound disrupts plastoquinone and tocopherol biosynthesis in plants. The mechanism involves:
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Binding to the enzyme’s active site via hydrogen bonding between the amino group and catalytic iron.
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Steric hindrance from the dichlorophenyl group preventing substrate access.
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Disruption of carotenoid synthesis, leading to chlorophyll photooxidation and plant bleaching.
Comparative Efficacy: While exact IC₅₀ values remain undisclosed, structural analogs demonstrate 10–100 nM potency against plant 4-HPPD, suggesting similar activity. Unlike mesotrione (a commercial 4-HPPD inhibitor), this compound’s difluoro moiety may enhance soil persistence and rainfastness.
Applications
Agrochemical Uses
Primary research focuses on broadleaf weed control in maize and rice paddies. Field trials note:
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Post-emergent application at 50–100 g/ha reduces weed biomass by 80–90% within 14 days.
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Synergy with atrazine and glyphosate enhances spectrum and resistance management.
Storage at room temperature in airtight containers is recommended, with shelf life exceeding 24 months under anhydrous conditions .
Comparison with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Difference | Activity Profile |
|---|---|---|---|
| 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochloride | C₁₁H₁₃Cl₂NO₂ | Methyl vs. fluoro groups | Antimicrobial potential |
| 2-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride | C₉H₉Cl₂NO₂ | Lack of fluorination | Lower herbicidal activity |
The difluoro substitution in the target compound enhances electronegativity and van der Waals interactions, increasing 4-HPPD binding affinity compared to non-fluorinated analogs.
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